1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006962-72-6
VCID: VC4738000
InChI: InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18)
SMILES: C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O
Molecular Formula: C10H6F3N3O2
Molecular Weight: 257.172

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid

CAS No.: 1006962-72-6

Cat. No.: VC4738000

Molecular Formula: C10H6F3N3O2

Molecular Weight: 257.172

* For research use only. Not for human or veterinary use.

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid - 1006962-72-6

Specification

CAS No. 1006962-72-6
Molecular Formula C10H6F3N3O2
Molecular Weight 257.172
IUPAC Name 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18)
Standard InChI Key CSRAZBQUAVXIOL-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid, reflects its bifunctional architecture:

  • A pyrazole ring at position 1, substituted with a carboxylic acid group at position 3.

  • A pyridine ring at position 2, substituted with a trifluoromethyl (-CF3_3) group at position 5 .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1006962-72-6
Molecular FormulaC10H6F3N3O2\text{C}_{10}\text{H}_6\text{F}_3\text{N}_3\text{O}_2
Molecular Weight257.17 g/mol
SMILESC1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O
InChIKeyCSRAZBQUAVXIOL-UHFFFAOYSA-N
Purity (Commercial)≥95%

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety offers hydrogen-bonding potential for target engagement .

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazole-carboxylic acid derivatives are synthesized via:

  • Cyclocondensation: Reaction of hydrazines with β-keto esters or nitriles to form the pyrazole core .

  • Suzuki-Miyaura Coupling: Introduction of the pyridine ring via palladium-catalyzed cross-coupling .

  • Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous base .

A representative pathway involves:

  • Condensation of 3-amino-1H-pyrazole-4-carboxylate with a trifluoromethylpyridine derivative.

  • Hydrolysis of the ester group to yield the carboxylic acid .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Peaks at δ 8.9–8.4 ppm (pyridine protons), δ 7.1–6.9 ppm (pyrazole protons), and δ 12.1 ppm (carboxylic acid -OH) .

  • IR: Stretching vibrations at 1700–1680 cm1^{-1} (C=O), 1250–1150 cm1^{-1} (C-F), and 3300–2500 cm1^{-1} (O-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 257.17 (M+^+) .

Biological Activity and Applications

Therapeutic Scaffold

The compound serves as a precursor for:

  • Kinase Inhibitors: Pyrazole-carboxylic acids are key intermediates in EGFR and VEGFR inhibitors .

  • Antiviral Agents: Analogous triazolo-pyrimidine derivatives inhibit influenza polymerase subunits .

  • Cannabinoid Receptor Modulators: Structural analogs show biased agonism at CB1 receptors .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundActivity (IC50_{50})TargetSource
6a (Pyrazole-4-carboxamide)50 µg/mLGibberella zeae
28 (Triazolo-sulfonamide)≤25 µg/mLCandida albicans
35 (Pyridine-sulfonamide)25 µg/mLRhodotorula mucilaginosa

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